tert-Butyl isopropyl ether

描述

Contextual Significance and Research Landscape

Tert-butyl isopropyl ether (IPTBE), an organic compound from the ether family, holds a significant position in the landscape of chemical research, primarily due to its applications as a fuel oxygenate. acs.orgresearchgate.net The research interest in IPTBE and other tertiary alkyl ethers, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), grew substantially with the increasing demand for lead-free octane (B31449) boosters for gasoline. researchgate.net These compounds are added to gasoline to increase the fuel's oxygen content, which can enhance combustion efficiency and reduce harmful exhaust emissions. researchgate.net

The academic and industrial research landscape for IPTBE is shaped by its potential as a complete refinery-based ether, where the reactants can be sourced from refinery streams. acs.org It is also investigated for its uses as a solvent in industrial processes and as a chemical intermediate in the synthesis of pharmaceuticals and polymers. ontosight.aismolecule.com The compound's relatively low boiling point and stability contribute to its utility in these applications. ontosight.ai Furthermore, studies have explored the biodegradability of alkyl ethers, positioning IPTBE within broader environmental research concerning fuel additives. cymitquimica.com

Scope and Objectives of Current Academic Inquiry

Current academic inquiry into this compound is multifaceted, with primary objectives focused on optimizing its synthesis, exploring its catalytic processes, and expanding its applications.

A major area of research is the liquid-phase synthesis of IPTBE, traditionally from the reaction of isobutene with 2-propanol. acs.orgresearchgate.net Researchers are investigating various catalysts to improve reaction efficiency and selectivity. Studies have compared the performance of different acidic catalysts, including ion-exchange resins like Amberlyst-15 and Amberlyst-35, as well as various zeolites (H-Beta, H-ZSM-5, H-Y). researchgate.netresearchgate.netcardiff.ac.uk The goal is to develop catalysts that offer high activity and selectivity, minimizing the formation of byproducts such as diisobutene. researchgate.netresearchgate.net Kinetic studies are a crucial part of this research, aiming to understand the reaction mechanisms and derive models that can predict reaction rates under different conditions, such as temperature and reactant molar ratios. acs.orgresearchgate.net An apparent activation energy for the synthesis has been estimated to be between 71-78.4 kJ·mol⁻¹. researchgate.netacs.org

Given the potential scarcity of isobutene, another significant research objective is the development of alternative synthesis routes. acs.org One such route involves the reaction between tert-butyl alcohol (TBA) and the corresponding alcohol. rsc.orgugm.ac.id Research in this area has explored novel catalytic systems, such as non-acid ionic liquids, which can act as both catalyst and dehydrator to achieve high conversion and selectivity under mild conditions. rsc.org

Beyond its role as a fuel additive, the tert-butoxy (B1229062) group is utilized as a protecting group in organic synthesis. Consequently, research is also dedicated to developing efficient methods for the formation and cleavage of tert-butyl ethers under mild and eco-compatible conditions, for instance, using catalysts like erbium(III) triflate. organic-chemistry.org

Historical Trajectories in Ether Compound Research

The study of ethers is a fundamental part of organic chemistry's history. numberanalytics.com The term "ether" itself was applied to various volatile substances in the early 19th century before being more specifically defined. yale.edu A pivotal moment in the history of ether synthesis was the development of the Williamson ether synthesis in 1850 by Alexander Williamson, a robust method involving the reaction of an alkoxide with a primary alkyl halide. solubilityofthings.com Early research also established that ethers could be formed by the acid-catalyzed dehydration of alcohols, a discovery that highlighted the role of catalysts in organic reactions. yale.edusolubilityofthings.com

Throughout the 20th century, the role of ethers expanded significantly. solubilityofthings.com They became essential solvents in laboratories and key components in the manufacturing of plastics and pharmaceuticals. solubilityofthings.comteachy.app The development of fuel oxygenates in the latter half of the century marks a significant trajectory in ether research. The requirement to phase out lead compounds from gasoline led to the widespread use of ethers like MTBE, ETBE, and TAME as octane enhancers. acs.orgresearchgate.net Isopropyl tert-butyl ether (IPTBE) emerged within this context as another potential refinery-based ether, prompting academic and industrial studies into its synthesis, properties, and viability as a fuel additive. acs.org This modern application is a direct descendant of the foundational synthesis and catalysis principles established over a century of chemical research.

Detailed Research Data

The following tables present a summary of the physical and chemical properties of this compound and key findings from academic research on its synthesis.

Table 1: Physical and Chemical Properties of this compound

This interactive table provides key physical and chemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O | cymitquimica.com |

| Molecular Weight | 116.20 g/mol | cymitquimica.com |

| IUPAC Name | 2-methyl-2-(propan-2-yloxy)propane | cymitquimica.com |

| Synonyms | Isopropyl tert-butyl ether, 2-Isopropoxy-2-methylpropane | ontosight.aicymitquimica.com |

| Appearance | Colorless liquid/oil | ontosight.ai |

| Density | ~0.77 g/cm³ at 20°C | ontosight.aichemsrc.com |

| Boiling Point | ~87.6 - 108°C | ontosight.aichemsrc.com |

| Vapor Pressure | 71.2 mmHg at 25°C | chemsrc.com |

| Solubility | Slightly soluble in water, miscible with organic solvents | ontosight.ai |

| Refractive Index | ~1.394 | chemsrc.com |

| Standard Molar Enthalpy of Formation (liquid, 298 K) | -21.7 ± 1.6 kJ·mol⁻¹ | researchgate.netacs.org |

Table 2: Selected Research Findings on the Synthesis of this compound

This interactive table summarizes findings from various studies on the synthesis of this compound, highlighting different catalysts and conditions.

| Research Focus | Catalyst(s) | Reactants | Key Findings & Conditions | Source(s) |

| Kinetics and Selectivity Study | Macroporous ion-exchange resin | 2-Propanol and Isobutene | Studied in the temperature range of 303–353 K at 1.6 MPa. High IPTBE yield was achieved, especially with an initial 2-propanol to isobutene molar ratio > 2. The apparent activation energy was found to be 75.5 kJ·mol⁻¹. | acs.org |

| Catalyst Comparison | Amberlyst-35, Amberlyst-15, H-exchanged zeolites | 2-Propanol and Isobutene | Investigated in a batch reactor at 60–90°C and 1.6 MPa. Amberlyst-35 was found to be a more active catalyst for IPTBE synthesis compared to Amberlyst-15 and zeolites. | researchgate.netcardiff.ac.uk |

| Thermodynamic Analysis | Ion-exchange resin (for equilibrium) | 2-Propanol and Isobutene | The standard molar reaction enthalpy at 298 K was determined to be -21.7 ± 1.6 kJ·mol⁻¹. The apparent activation energy was estimated at 70.3−78.4 kJ·mol⁻¹. | acs.org |

| Alternative Synthesis Route | Non-acid ionic liquid | tert-Butyl alcohol and Isopropanol (B130326) | Achieved high conversion (>90%) and selectivity (>90%) under mild conditions, presenting an alternative to the isobutene-based route. | rsc.org |

| Catalyst Comparison (Resins vs. Zeolites) | Amberlyst 15, Amberlyst 35, Purolite CT275, HZSM-5 zeolites | Isopropanol and Isobutylene (B52900) | Resins showed higher activity and selectivity (95–97%) than HZSM-5 zeolites for IPTBE synthesis. Diisobutene was the main byproduct. | researchgate.net |

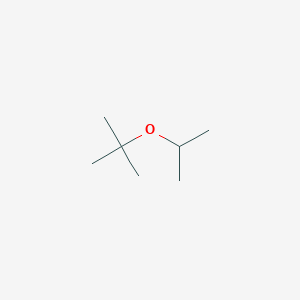

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-2-propan-2-yloxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-6(2)8-7(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFSPSWQNZVCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051792 | |

| Record name | tert-Butyl isopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17348-59-3 | |

| Record name | 2-Methyl-2-(1-methylethoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17348-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-methyl-2-(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-methyl-2-(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl isopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropoxy-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl Isopropyl Ether

Catalytic Etherification Reactions

Catalytic etherification represents a cornerstone in the synthesis of tert-butyl isopropyl ether, offering several pathways that leverage different catalysts and reaction mechanisms to achieve the desired product.

The synthesis of this compound can be achieved through the acid-catalyzed condensation of tert-butanol (B103910) and isopropyl alcohol. This reaction proceeds via an SN1 (unimolecular nucleophilic substitution) mechanism, which is favored due to the structure of the tertiary alcohol. youtube.com

The pathway involves three primary steps:

Protonation of the Tertiary Alcohol : In the presence of a strong acid catalyst, such as sulfuric acid, the hydroxyl group of tert-butanol is protonated. This converts the poor leaving group (-OH) into a good leaving group (-OH₂), forming a tert-butyloxonium ion. youtube.commasterorganicchemistry.com

Formation of a Carbocation : The protonated alcohol dissociates, releasing a molecule of water and forming a stable tertiary carbocation (tert-butyl cation). The stability of this intermediate is a key driver for the SN1 pathway. youtube.com

Nucleophilic Attack : The weakly nucleophilic isopropyl alcohol then attacks the electrophilic tert-butyl carbocation. youtube.com

Deprotonation : Finally, a weak base, typically the solvent or another alcohol molecule, removes the proton from the newly formed ether, regenerating the acid catalyst and yielding the final product, this compound. youtube.commasterorganicchemistry.com

This method is particularly suited for creating ethers where one of the alkyl groups is tertiary, as the formation of a stable carbocation is essential for the reaction to proceed efficiently. youtube.com

A prominent industrial method for synthesizing this compound is the liquid-phase addition of 2-propanol (isopropyl alcohol) to isobutene. This process is an etherification reaction typically conducted in the presence of a solid acid catalyst. masterorganicchemistry.comgoogle.com Strongly acidic, macroporous ion-exchange resins are frequently employed as catalysts for this synthesis. masterorganicchemistry.com

The reaction is generally carried out in a batch reactor under specific temperature and pressure conditions to maximize conversion and selectivity. For instance, studies have been conducted in a temperature range of 303–353 K (30–80 °C) and at pressures around 1.6 MPa. masterorganicchemistry.com Research using the oversulfonated ion-exchange resin Amberlyst-35 was performed in a temperature range of 60–90 °C.

Isobutene equilibrium conversions are influenced by temperature, with lower temperatures favoring higher conversion rates. At 303 K, isobutene conversion can reach 76%, while at 353 K, it decreases to 51%. masterorganicchemistry.com The initial molar ratio of 2-propanol to isobutene is another critical parameter, with higher ratios generally leading to a high yield of the desired ether. researchgate.net

| Catalyst | Temperature Range (K) | Pressure (MPa) | Key Findings | Reference |

|---|---|---|---|---|

| Bayer K-2631 (macroporous sulfonic resin) | 303–353 | 1.6 | Isobutene equilibrium conversion ranges from 76% at 303 K to 51% at 353 K. | masterorganicchemistry.com |

| Amberlyst-35 (oversulfonated ion-exchange resin) | 333–363 | 1.6 | Found to be more active than Amberlyst-15 and H-exchanged zeolites. |

In a significant departure from traditional acid-catalyzed methods, this compound has been successfully synthesized using a non-acidic ionic liquid which acts as both a catalyst and a dehydrator. masterorganicchemistry.com This innovative approach allows for high conversion and selectivity under mild reaction conditions. masterorganicchemistry.com

Reaction Kinetics and Thermodynamics in Ether Synthesis

Understanding the kinetics and thermodynamics of the synthesis of this compound is crucial for optimizing reaction conditions and reactor design. Key parameters such as activation energy and reaction enthalpy provide insight into the reaction's feasibility, rate, and thermal behavior.

The apparent activation energy (Ea) is a critical kinetic parameter that quantifies the energy barrier that must be overcome for a reaction to occur. For the liquid-phase synthesis of this compound from 2-propanol and isobutene, this value has been determined experimentally.

Using an oversulfonated ion-exchange resin (Amberlyst-35) as the catalyst, the apparent activation energy was estimated to be 71 ± 3 kJ mol⁻¹. This value was derived from kinetic models based on Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) formalisms, which successfully represented the experimental formation rates of the ether.

| Reaction | Catalyst | Apparent Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Liquid-phase addition of 2-propanol to isobutene | Amberlyst-35 | 71 ± 3 |

The standard molar reaction enthalpy (ΔrH°) provides information about the heat released or absorbed during a reaction under standard conditions. For the liquid-phase synthesis of this compound, the reaction is exothermic, meaning it releases heat.

Calorimetric studies and thermodynamic analysis have established the standard molar reaction enthalpy for this synthesis. The values determined are consistent across different studies, providing a reliable thermodynamic benchmark for the process.

| Reaction | Temperature (K) | Standard Molar Reaction Enthalpy (ΔrH°) (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Liquid-phase addition of 2-propanol to isobutene | 298.15 | -(22.9 ± 1.3) | |

| Liquid-phase addition of 2-propanol to isobutene | 298 | -21.7 ± 1.6 | researchgate.net |

Equilibrium Constants and Liquid-Phase Non-Ideality Modeling

The synthesis of this compound (IPTBE) via the liquid-phase addition of 2-propanol to isobutene is a reversible reaction, making the understanding of its equilibrium thermodynamics crucial for process design and optimization. Experimental studies have determined the equilibrium constants for this reaction in a temperature range of 303–353 K at a pressure of 1.6 MPa. acs.orgosti.govresearchgate.net The reaction is characterized by a negative standard molar reaction enthalpy (ΔrH°m), indicating it is an exothermic process. acs.orgosti.gov

Due to the non-ideal behavior of the liquid-phase mixture of reactants and products, thermodynamic models are necessary to accurately describe the system. The Universal Functional Group Activity Coefficient (UNIFAC) model has been successfully employed to estimate the activity coefficients, which accounts for the deviations from ideal behavior in the liquid phase. acs.orgosti.govresearchgate.net This modeling is essential for the precise calculation of thermodynamic equilibrium constants and for predicting the equilibrium composition at different process conditions.

Key thermodynamic parameters for the liquid-phase synthesis of IPTBE at 298.15 K have been determined experimentally. acs.orgosti.gov

| Thermodynamic Parameter | Value |

|---|---|

| Standard Molar Reaction Enthalpy (ΔrH°m) | -(22.9 ± 1.3) kJ·mol⁻¹ |

| Standard Molar Reaction Entropy (ΔrS°m) | -(60.3 ± 0.5) J·(mol·K)⁻¹ |

| Standard Molar Reaction Free Energy (ΔrG°m) | -(4.9 ± 1.4) kJ·mol⁻¹ |

| Standard Molar Enthalpy of Formation of IPTBE (ΔfH°m(l)) | -(378.5 ± 2.7) kJ·mol⁻¹ |

| Standard Molar Entropy of IPTBE (S°m(l)) | 337.6 ± 1.5 J·(mol·K)⁻¹ |

Catalyst Design and Performance Evaluation

The selection of an appropriate catalyst is paramount for achieving high conversion and selectivity in the etherification of isobutene with 2-propanol. The primary catalysts investigated for this process are solid acids, which fall into two main categories: sulfonated ion-exchange resins and zeolitic materials.

Macroporous sulfonated ion-exchange resins are widely used as catalysts for the synthesis of IPTBE. acs.orgresearchgate.net These materials, such as Amberlyst-35 and Bayer K-2631, are copolymers of styrene-divinylbenzene functionalized with sulfonic acid groups (-SO3H), which provide the Brønsted acid sites necessary for the reaction. acs.orgub.edu Their macroporous structure allows for better diffusion of reactants and products, minimizing mass transfer limitations. ub.edu Amberlyst-35 is noted as a commercial oversulfonated ion-exchange resin. researchgate.netcardiff.ac.uk Bayer K-2631 is also a macroporous sulfonic resin used to achieve etherification equilibrium. acs.orgosti.govresearchgate.net

| Catalyst | Type | Key Features |

|---|---|---|

| Amberlyst-35 | Sulfonated Styrene-Divinylbenzene Copolymer | Oversulfonated, macroporous structure, high activity. researchgate.netub.edu |

| Bayer K-2631 | Sulfonated Styrene-Divinylbenzene Copolymer | Macroporous structure, used to determine equilibrium data. acs.orgresearchgate.net |

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acid sites, making them potential alternative catalysts to ion-exchange resins. researchgate.net Their key advantages include high thermal stability and the ability to modify their acidity. researchgate.net For etherification reactions, various zeolite types have been considered, including H-Beta, H-ZSM-5, and H-Y. researchgate.net H-Beta zeolite, in particular, has shown activity comparable to commercial resin catalysts for the synthesis of other ethers like MTBE. researchgate.net The framework of zeolites like ZSM-5 is constructed from SiO₄ and AlO₄ tetrahedral units, creating a network of channels that can facilitate shape-selective catalysis. nih.gov

| Zeolite Type | Framework | Notable Properties |

|---|---|---|

| H-Beta | BEA | High activity, comparable to resin catalysts in some etherifications. researchgate.net Possesses a three-dimensional pore system. |

| H-ZSM-5 | MFI | High thermal and hydrothermal stability, shape-selective properties. nih.govmdpi.com |

| H-Y | FAU | Large pore zeolite, often used in catalytic cracking and other acid-catalyzed reactions. |

Comparative studies are essential for selecting the optimal catalyst for IPTBE synthesis. Research has shown that for the liquid-phase synthesis of IPTBE, the oversulfonated ion-exchange resin Amberlyst-35 is more active than both Amberlyst-15 and various medium-pore H-exchanged zeolites. researchgate.netcardiff.ac.uk While zeolites offer higher thermal stability, their specific activities for etherification at the lower temperatures required to favor equilibrium can be insufficient to compete with the highly active resins. researchgate.net However, for similar etherification reactions, H-Beta zeolite has demonstrated activity on par with commercial resins. researchgate.net All zeolites studied for etherification generally exhibit high selectivity towards the desired ether product. researchgate.net

Process Optimization and Yield Enhancement Strategies

Maximizing the yield of this compound requires careful optimization of process parameters and the implementation of advanced process configurations. Key variables that influence the reaction include temperature and the initial molar ratio of the reactants (2-propanol to isobutene). researchgate.net

Given the exothermic nature of the reaction, lower temperatures favor a higher equilibrium conversion of isobutene. acs.org However, reaction rates decrease at lower temperatures. Therefore, an optimal temperature must be selected to balance favorable equilibrium with acceptable reaction kinetics. Studies on similar etherification processes, such as the production of Ethyl tert-Butyl Ether (ETBE), have shown that optimizing parameters like reactor temperature can significantly increase product purity. ijcce.ac.ir

The initial molar ratio of alcohol to olefin also plays a critical role. An excess of 2-propanol can shift the equilibrium towards the product side, increasing the conversion of isobutene. researchgate.net

Byproduct Formation and Reaction Selectivity in Etherification

The dimerization of isobutene is a significant side reaction, producing isomers such as 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. acs.orgresearchgate.net The formation of these dimers can shift the main reaction equilibrium towards the decomposition of IPTBE. acs.org

Tert-butanol is formed through the hydration of isobutene, a reaction that is fast and quickly reaches equilibrium. researchgate.net Its formation is limited by the amount of water present in the reaction system, which can be introduced as an impurity in the reactants or on the catalyst. acs.orgresearchgate.net

Diisopropyl ether can be formed from the dehydration of 2-propanol, particularly at higher temperatures (above 333 K). acs.org At even higher temperatures (e.g., 353 K), traces of propene from 2-propanol dehydration may also be detected. acs.org The selectivity of the reaction is therefore highly dependent on the reaction conditions, with lower temperatures generally favoring the formation of the desired ether over byproducts like DIPE. acs.org

| Byproduct | Formation Pathway | Conditions Favoring Formation |

|---|---|---|

| Diisobutene (2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene) | Dimerization of isobutene | Higher isobutene concentration. acs.org |

| tert-Butanol (TBA) | Hydration of isobutene | Presence of water. acs.orgresearchgate.net |

| Diisopropyl ether (DIPE) | Dehydration of 2-propanol | Higher temperatures (>333 K). acs.org |

| Propene | Dehydration of 2-propanol | High temperatures (e.g., 353 K). acs.org |

Elucidation of Reaction Mechanisms and Degradation Pathways of Tert Butyl Isopropyl Ether

Acid-Induced Ether Cleavage Mechanisms

The cleavage of ethers by strong acids is a fundamental reaction in organic chemistry, and for tert-butyl isopropyl ether, this process is governed by the stability of the potential carbocation intermediates. rsc.orgresearchgate.net The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which transforms the alkoxy group into a good leaving group (an alcohol). unirioja.es The subsequent steps can proceed through either nucleophilic substitution or elimination pathways.

Due to the structure of this compound, the acid-catalyzed cleavage predominantly follows the unimolecular nucleophilic substitution (SN1) mechanism. researchgate.netsemanticscholar.org This preference is attributed to the presence of the tert-butyl group, which can form a highly stable tertiary carbocation upon cleavage of the carbon-oxygen bond. researchgate.net

The SN1 mechanism proceeds as follows:

Protonation: The ether oxygen atom is protonated by a strong acid, forming an oxonium ion intermediate. researchgate.net

Carbocation Formation: The protonated ether undergoes heterolytic cleavage of the C-O bond attached to the tertiary carbon. This is the rate-determining step and results in the formation of a stable tert-butyl carbocation and an isopropyl alcohol molecule. semanticscholar.orglibretexts.org

Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks the electrophilic carbocation, forming a tert-butyl halide. semanticscholar.org

An SN2 (bimolecular nucleophilic substitution) pathway is not favored for this compound. SN2 reactions involve a backside attack by a nucleophile on the carbon atom bonded to the leaving group. researchgate.net The tertiary carbon of the tert-butyl group is sterically hindered, preventing such an attack. amelica.org While an SN2 reaction could theoretically occur at the secondary carbon of the isopropyl group, the SN1 pathway involving the formation of the much more stable tertiary carbocation is kinetically and thermodynamically more favorable under acidic conditions. researchgate.netamelica.org

Table 1: Comparison of SN1 and SN2 Pathways for Acid-Induced Cleavage of this compound

| Feature | SN1 Pathway | SN2 Pathway |

| Rate Determining Step | Formation of tertiary carbocation | Bimolecular nucleophilic attack |

| Intermediate | Tert-butyl carbocation | None (concerted mechanism) |

| Favored Substrate | Tertiary alkyl group (tert-butyl) | Unhindered primary or secondary alkyl group |

| Stereochemistry | Racemization if chiral center is formed | Inversion of configuration |

| Likelihood for TIPE | Highly Favored | Highly Disfavored |

In conjunction with the SN1 pathway, a unimolecular elimination (E1) reaction can also occur. wikipedia.orgunirioja.es The E1 mechanism shares the same initial steps as the SN1 mechanism: protonation of the ether oxygen followed by the formation of the stable tert-butyl carbocation. rsc.org

However, instead of being attacked by a nucleophile, the carbocation can lose a proton from an adjacent carbon atom to a weak base (such as the solvent or the alcohol formed during the reaction). This results in the formation of an alkene. For this compound, the E1 reaction yields isobutylene (B52900) and isopropyl alcohol. rsc.org

The competition between SN1 and E1 pathways is influenced by factors such as the nature of the nucleophile and the reaction conditions. The use of strong acids with poorly nucleophilic conjugate bases, such as trifluoroacetic acid, tends to favor the E1 mechanism. rsc.orgresearchgate.net

Gas-Phase Decomposition Kinetics and Mechanisms

The thermal decomposition of ethers in the gas phase provides another avenue for understanding their stability and reactivity. For tert-butyl ethers, this decomposition can be catalyzed by hydrogen halides (HX).

Experimental studies on analogous compounds, such as tert-butyl methyl ether, have shown that hydrogen halides can effectively catalyze the gas-phase decomposition to produce an alkene and an alcohol. wikipedia.org For this compound, the catalyzed reaction would yield isobutylene and isopropyl alcohol. The reaction is believed to be homogeneous and unimolecular, proceeding through a six-membered cyclic transition state. The basicity of the ether oxygen is a key factor in the reaction rate.

Density Functional Theory (DFT) studies on the gas-phase decomposition of tert-butyl methyl ether catalyzed by hydrogen halides provide significant insight into the mechanism, which can be extrapolated to this compound. wikipedia.org These computational studies confirm that the reaction occurs via a one-step, concerted mechanism.

This concerted mechanism can be dissected into two main events occurring within the transition state:

A proton is transferred from the hydrogen halide to the ether's oxygen atom, simultaneously initiating the cleavage of the C-O bond of the tert-butyl group.

A proton is then transferred from a methyl group of the tert-butyl moiety to the halogen, leading to the formation of the isobutylene double bond and regenerating the hydrogen halide catalyst.

The activation free energy for this process is influenced by the specific hydrogen halide used as the catalyst. wikipedia.org

Table 2: Calculated Activation Parameters for the Gas-Phase Decomposition of tert-Butyl Methyl Ether Catalyzed by Hydrogen Halides (ωB97XD/LANL2DZ level of theory)

| Catalyst | ΔG‡ (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| HF | 163.7 | 129.5 | -114.7 |

| HCl | 133.9 | 97.4 | -122.5 |

| HBr | 122.3 | 85.5 | -123.5 |

| HI | 104.9 | 69.1 | -120.1 |

Data adapted from a DFT study on tert-butyl methyl ether, which serves as a model for the behavior of this compound. wikipedia.org

The nature of the halogen in the hydrogen halide catalyst has a profound effect on the reaction rate of the gas-phase decomposition. wikipedia.org Computational studies have demonstrated a clear trend in reactivity, with the rate of reaction increasing as one moves down the halogen group.

The observed order of reactivity is: HF < HCl < HBr < HI . wikipedia.org

This trend is directly correlated with the properties of the hydrogen halide. As the halogen atom becomes larger and less electronegative, the H-X bond becomes weaker and longer. This facilitates the initial proton transfer to the ether oxygen, thereby lowering the activation energy of the reaction. wikipedia.org Consequently, the decomposition catalyzed by HI is the most reactive, while the reaction with HF is the least reactive. There is a strong correlation between the thermodynamic parameters of the reaction (activation free energy, enthalpy, and entropy) and the electronegativity of the halide and the H-X bond distance.

Oxidative Degradation Mechanisms of this compound in Aqueous Media

The elucidation of the degradation pathways of this compound (TBIPE) in aqueous environments is critical for developing effective remediation strategies. This section focuses on the oxidative degradation mechanisms, drawing parallels from closely related ether compounds due to the limited direct research on TBIPE.

Ultrasonic Irradiation-Induced Decomposition

Ultrasonic irradiation has been established as a potent advanced oxidation process (AOP) for the decomposition of recalcitrant organic compounds in water, including fuel oxygenates structurally similar to this compound. The primary mechanism of sonolysis is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid medium. This collapse generates localized hotspots with extremely high temperatures (up to 5000 K) and pressures (around 975 bar), leading to the pyrolytic decomposition of volatile compounds and the homolytic cleavage of water molecules into highly reactive species, such as hydroxyl radicals (•OH) acs.org.

For gasoline oxygenates like methyl tert-butyl ether (MTBE) and di-isopropyl ether (DIPE), sonolytic degradation has been shown to be effective acs.org. The decomposition rates are influenced by factors such as the frequency of the ultrasound and the power density applied acs.orgelsevierpure.com. For instance, studies on MTBE have demonstrated that higher degradation rates are often observed at specific ultrasonic frequencies, such as 358 and 618 kHz acs.orgelsevierpure.com. The presence of oxidizing agents like ozone during sonolysis can significantly accelerate the degradation of these ethers by increasing the production of hydroxyl radicals dss.go.thnih.gov. Given the structural similarities, it is expected that this compound would undergo a similar decomposition process under ultrasonic irradiation, characterized by both thermal degradation within the cavitation bubbles and oxidation by radical species at the bubble-liquid interface.

Table 1: Sonolytic Degradation of Structurally Similar Fuel Oxygenates

| Compound | Frequency (kHz) | Initial Concentration (mM) | Degradation Rate Constant (s⁻¹) | Reference |

|---|---|---|---|---|

| Methyl tert-butyl ether (MTBE) | 205 | 1.0 | 4.1 x 10⁻⁴ | dss.go.th |

| Methyl tert-butyl ether (MTBE) | 205 | 0.01 | 8.5 x 10⁻⁴ | dss.go.th |

This table presents data for MTBE as a proxy for the expected behavior of this compound.

Role of Hydroxyl Radicals in Alpha-Hydrogen Abstraction

The hydroxyl radical (•OH) is a powerful, non-selective oxidant that plays a central role in the aqueous-phase degradation of many organic pollutants, including ethers wikipedia.org. In the context of sonolysis, •OH is primarily formed from the thermolytic dissociation of water and dissolved oxygen within the collapsing cavitation bubbles.

The degradation of ethers like this compound by hydroxyl radicals is predominantly initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen (the α-position) wikipedia.org. This process is a key step in the oxidation of numerous volatile organic compounds wikipedia.org. In the case of TBIPE, there are two potential sites for α-hydrogen abstraction: the isopropyl group and the tert-butyl group. However, the tert-butyl group lacks α-hydrogens. Therefore, the abstraction will occur at the methine (tertiary C-H) position of the isopropyl group.

This abstraction results in the formation of a carbon-centered radical. Theoretical studies on MTBE have shown that hydrogen abstraction by •OH is a critical step leading to a cascade of reactions that ultimately mineralize the compound rsc.org. The resulting alkyl radical rapidly reacts with molecular oxygen to form a peroxy radical, which can then undergo further reactions to form various intermediates wikipedia.org. For analogous compounds like MTBE and ethyl tert-butyl ether (ETBE), this pathway leads to the formation of intermediates such as tert-butyl formate (B1220265), tert-butyl alcohol, acetone, and methyl acetate (B1210297) dss.go.thnih.govasm.org. It is therefore highly probable that the hydroxyl radical-induced degradation of this compound proceeds via a similar alpha-hydrogen abstraction from the isopropyl group, leading to the formation of acetone and tert-butyl alcohol as primary products.

Formation of Peroxidic Intermediates

A characteristic reaction of ethers upon exposure to oxygen, often accelerated by light or heat, is the formation of peroxides utexas.eduosu.eduwesternsydney.edu.au. This process, known as autoxidation, is particularly prevalent in ethers containing secondary or tertiary alkyl groups, such as isopropyl ether unm.edu. The mechanism involves the formation of a hydroperoxide at the carbon atom adjacent to the ether linkage. These organic peroxides are unstable and can be explosive, especially upon concentration utexas.eduosu.edu.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl tert-butyl ether |

| Di-isopropyl ether |

| Ethyl tert-butyl ether |

| Ozone |

| Hydroxyl radical |

| tert-Butyl formate |

| tert-Butyl alcohol |

| Acetone |

| Methyl acetate |

| Peroxyl radical |

Advanced Applications and Functional Roles in Contemporary Chemical Research

tert-Butyl Isopropyl Ether as a Specialty Solvent in Organic Synthesis

Due to its chemical structure, featuring both a bulky tert-butyl group and an isopropyl group, this compound exhibits properties that make it a useful specialty solvent. It is recognized for its ability to dissolve a wide range of organic compounds. smolecule.com Unlike more common laboratory solvents, its branched structure can influence reaction pathways and selectivity.

Research has explored the utility of various ethers as solvents, and the properties of this compound suggest its applicability in specific synthetic contexts. smolecule.comsigmaaldrich.com Its nonpolar character combined with the presence of an ether oxygen allows it to dissolve both nonpolar and moderately polar compounds, making it a versatile medium for certain organic transformations. smolecule.com The choice of solvent is critical in organic synthesis, and the use of a less common ether like this compound can provide advantages in terms of solubility of reactants, reaction temperature control, and ease of removal after reaction completion.

Utilization as a Chemical Intermediate for Complex Molecular Architectures

Beyond its role as a solvent, this compound serves as a valuable chemical intermediate in the synthesis of more complex organic molecules. smolecule.comsimsonpharma.com In this capacity, the ether itself is a reactant, incorporated as a building block into a larger molecular framework. The tert-butyl and isopropyl groups can be strategically employed in multi-step syntheses to introduce specific steric or electronic properties into the target molecule.

The synthesis of ethers is a fundamental topic in organic chemistry, with methods like the Williamson ether synthesis providing routes to unsymmetrical ethers. masterorganicchemistry.comwikipedia.orglibretexts.org The synthesis of this compound itself can be achieved through methods such as the acid-catalyzed reaction of tert-butyl alcohol with isopropanol (B130326) or the reaction of isobutylene (B52900) with isopropyl alcohol. smolecule.comgoogle.com Once formed, it can participate in further reactions, acting as a precursor for molecules with applications in pharmaceuticals, materials science, and other areas of chemical research.

Explorations in Biochemical Assays and Proteomics Research

In the fields of biochemistry and proteomics, the choice of solvents and reagents is critical to preserve the integrity of biological samples. This compound has been identified as a biochemical for proteomics research. scbt.com A key attribute that makes it suitable for such applications is its low toxicity profile, which minimizes interference with biological systems and assays. smolecule.com

Its use in biochemical assays is supported by its chemical stability and its lack of significant interaction with biological macromolecules. smolecule.comscbt.com This inertness ensures that it can be used as a medium or component in an assay without altering the structure or function of the proteins or other biomolecules being studied. This characteristic is particularly important in proteomics, where the goal is the large-scale study of proteins and their functions. smolecule.comscbt.com

Investigation of its Potential as a Fuel Additive Component

Fuel ethers are a class of compounds commonly blended into gasoline to increase the octane (B31449) rating and improve combustion efficiency, thereby reducing harmful emissions. wikipedia.orgiea-amf.org Prominent examples include methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). wikipedia.orgatamanchemicals.comwikipedia.org These compounds are known as oxygenates because they introduce oxygen into the fuel, which promotes more complete combustion. iea-amf.orgufachem.com

Given its structural similarity to established fuel ethers, this compound has been considered in the context of alternative gasoline oxygenates. Studies on related compounds provide insight into the potential performance of this compound as a fuel additive. Key properties for fuel ethers include a high octane number, low vapor pressure, and miscibility with gasoline. iea-amf.org

| Fuel Ether | Common Use | Key Benefit |

|---|---|---|

| Methyl tert-butyl ether (MTBE) | Octane enhancer and oxygenate | Low cost, effective octane booster wikipedia.orgufachem.com |

| Ethyl tert-butyl ether (ETBE) | Octane enhancer and oxygenate | Lower vapor pressure than ethanol, reduces smog atamanchemicals.comwikipedia.org |

| tert-Amyl methyl ether (TAME) | Octane enhancer | High octane rating iea-amf.org |

The investigation into alternative fuel ethers like this compound is driven by the need to find additives that offer good performance while addressing environmental and logistical challenges associated with some existing options.

Applications in Liquid-Liquid Extraction and Separation Processes

Liquid-liquid extraction, also known as solvent partitioning, is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. libretexts.org Ethers are commonly used as the organic phase in these extractions due to their ability to dissolve a wide range of organic compounds while having low miscibility with water. libretexts.org

Methyl tert-butyl ether (MTBE) has been demonstrated to be an effective solvent for lipid extraction, offering a faster and cleaner recovery of lipids compared to traditional methods. nih.gov A key advantage of MTBE is its lower density than water, which causes the organic phase containing the extracted lipids to form the upper layer, simplifying its collection. nih.gov Given its structural similarities, this compound is also suitable for such applications. The choice of ether can be critical in optimizing separation processes, as seen in studies on separating azeotropic mixtures of alcohols and ethers. researchgate.net

| Ether | Density (g/mL) | Layer Position with Water | Noted Application |

|---|---|---|---|

| Diethyl ether | ~0.713 | Top | General purpose extraction libretexts.org |

| Methyl tert-butyl ether (MTBE) | ~0.740 | Top | Lipid extraction libretexts.orgnih.gov |

| This compound | ~0.77 | Top | General organic extraction |

The physical properties of this compound, such as its density and polarity, make it a viable candidate for use in various liquid-liquid extraction and separation protocols in both laboratory and industrial settings.

Environmental Behavior and Degradation Pathways of Branched Ethers Applicable to Tert Butyl Isopropyl Ether

Biodegradation Pathways and Microbial Metabolism

The primary mechanism for the natural attenuation of branched ethers in the environment is microbial degradation. This process involves complex enzymatic pathways that break down these recalcitrant molecules into simpler, less harmful substances.

Aerobic Degradation: Under aerobic conditions, the biodegradation of branched ethers is primarily initiated by an oxidative attack on the ether bond. researchgate.net This initial step is typically catalyzed by monooxygenase enzymes, which hydroxylate one of the carbon atoms adjacent to the ether oxygen. researchgate.net This hydroxylation results in an unstable hemiacetal that spontaneously cleaves, breaking the ether linkage and forming an alcohol and an aldehyde or ketone. nih.gov For instance, the aerobic degradation of similar fuel ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) proceeds through the formation of tert-butyl alcohol (TBA) as a key intermediate. researchgate.netresearchgate.netnih.gov Subsequent enzymatic reactions further oxidize these intermediates, eventually leading to their mineralization into carbon dioxide and water. researchgate.net Microbial consortia have demonstrated the ability to completely degrade ethers like ETBE, MTBE, and tert-amyl methyl ether (TAME) under aerobic conditions without the release of major degradation intermediates. nih.gov Studies have shown that for some bacterial strains, the degradation of TBA is an inducible process, suggesting that separate and independently regulated genes control the metabolism of the parent ether and its alcohol intermediate. nih.gov

Anaerobic Degradation: The biodegradation of branched ethers under anaerobic conditions is generally considered to be much slower and less efficient than aerobic degradation. whiterose.ac.uknih.gov However, it has been observed under various electron-accepting conditions, including methanogenic, iron-reducing, and sulfate-reducing conditions. whiterose.ac.uknih.gov The initial step in anaerobic degradation is also believed to be the cleavage of the ether bond to form intermediates like TBA. whiterose.ac.uknih.gov For example, in anaerobic microcosms from wastewater treatment plants, MTBE degradation has been linked to methanogenic activity. nih.gov The process can require a significant adaptation period, sometimes lasting several hundred days, before rapid degradation begins. nih.gov The presence of substances like humic acids can stimulate anaerobic degradation in some environments by acting as electron shuttles, particularly in iron-reducing conditions. nih.gov While TBA is a common metabolite, it can also be recalcitrant to further anaerobic breakdown in some conditions. whiterose.ac.uk

A variety of microorganisms capable of degrading branched ethers have been isolated and characterized from contaminated environments. These microbes often exhibit the ability to utilize these ethers as a sole source of carbon and energy or degrade them via co-metabolism.

Several bacterial strains and consortia have been identified for their ether-degrading capabilities. A notable example is Pseudonocardia sp. strain ENV478, which, after being grown on tetrahydrofuran (B95107) (THF), was capable of degrading MTBE. asm.org Similarly, Mycobacterium vaccae JOB5 has been shown to catalyze the initial degradation of MTBE. asm.org Co-metabolic degradation is another important process, where a microorganism growing on one substrate (e.g., an n-alkane) produces enzymes that can fortuitously degrade another compound, like an ether. nih.gov For example, Pseudomonas sp. DZ13 can co-metabolically degrade MTBE while growing on n-alkanes such as n-pentane. nih.gov Bacterial consortia, often enriched from gasoline-polluted soil, have shown high degradation efficiency for ethers like ETBE. nih.gov One such consortium was found to be composed of Arthrobacter sp., Herbaspirillum sp., Pseudacidovorax sp., Pseudomonas sp., and Xanthomonas sp. mdpi.com

Below is a table summarizing some of the characterized ether-degrading microorganisms and the compounds they are known to degrade.

| Microorganism / Consortium | Degraded Ether(s) | Metabolic Condition | Key Findings |

| Pseudonocardia sp. strain ENV478 | MTBE, THF, 1,4-dioxane | Aerobic | Degraded a range of ether pollutants after initial growth on THF. asm.org |

| Mycobacterium vaccae JOB5 | MTBE | Aerobic | Utilizes a propane (B168953) monooxygenase for the initial degradation step. asm.org |

| Hydrogenophaga flava ENV735 | MTBE, TBA | Aerobic | Capable of slow growth on MTBE or TBA as sole carbon sources. nih.gov |

| Pseudomonas sp. DZ13 | MTBE | Aerobic (Co-metabolic) | Degrades MTBE while growing on n-alkanes (C₅-C₈). nih.gov |

| Mixed Bacterial Consortium (Kharoune et al.) | ETBE, MTBE, TAME, TBA | Aerobic | Selected from gasoline-polluted soil; capable of complete degradation of multiple ethers. nih.gov |

| Anaerobic Methanogenic Consortia | MTBE | Anaerobic | Identified in wastewater treatment samples; degradation linked to methane (B114726) production. nih.gov |

| Complex Bacteria Community (M1+M2) | Decabromodiphenyl ether (BDE-209) | Aerobic | A combination of Brevibacillus sp. (M1) and Achromobacter sp. (M2) showed high degradation efficiency. ijournals.cnnih.gov |

The genetic foundation for the microbial degradation of branched ethers lies in the genes that code for specific catabolic enzymes, particularly those initiating the cleavage of the highly stable ether bond. Monooxygenase enzymes are paramount in this initial step of aerobic degradation. calpoly.edu

Physicochemical Processes Influencing Environmental Transport and Attenuation

Beyond biodegradation, the movement and persistence of branched ethers in the environment are heavily influenced by their physical and chemical properties, which dictate their interaction with water and soil.

Branched ethers like TIPE share physicochemical characteristics with other fuel oxygenates such as MTBE, which has been studied extensively. A key characteristic is their relatively high solubility in water. oup.comoup.com For example, MTBE's water solubility is around 50,000 mg/L, and when present in gasoline at 10% by weight, it can result in aqueous concentrations of about 5,000 mg/L upon contact with water. oup.comoup.com This high solubility facilitates their rapid dissolution into groundwater and surface water following a fuel spill.

Furthermore, these compounds typically have low Henry's Law constants, indicating a low tendency to partition from the aqueous phase into the gas phase. asm.org This property means that once dissolved in water, they are less likely to be removed by volatilization, contributing to their persistence in aquatic environments and the formation of extensive contaminant plumes in groundwater. asm.orgoup.com

Sorption to soil and aquifer materials can significantly retard the movement of contaminants in the subsurface. However, branched ethers exhibit weak sorption to subsurface solids. oup.comoup.com This is quantified by their low octanol-water partition coefficient (Kow), which indicates a low affinity for organic carbon in soil and sediment. asm.org Because of this weak sorption, these compounds are not significantly retarded during transport with groundwater. oup.comoup.com Their high mobility, coupled with high water solubility and resistance to degradation, allows them to travel long distances from the original contamination source, potentially impacting large volumes of groundwater and threatening drinking water supplies. asm.orgoup.com

The table below summarizes key physicochemical properties for MTBE, which serve as a useful analogue for understanding the environmental behavior of TIPE.

| Property | Value for MTBE | Environmental Implication |

| Water Solubility (25 °C) | ~50,000 mg/L | High potential to dissolve in and contaminate groundwater and surface water. oup.comoup.com |

| Henry's Law Constant (dimensionless) | Low (e.g., 2.0 x 10⁻⁴ for 1,4-dioxane) | Poorly removed from water by volatilization; persists in the aqueous phase. asm.org |

| Octanol-Water Partition Coefficient (Kow) | Low (log Kow ≈ 1.23 for 1,4-dioxane) | Weakly sorbs to soil and organic matter, leading to high mobility in groundwater. asm.orgoup.com |

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. These processes are considered promising for the remediation of water contaminated with recalcitrant compounds like branched ethers.

Various AOPs have been investigated for the degradation of fuel ethers. These include processes such as UV/hydrogen peroxide (H₂O₂), ozonation (O₃), Fenton's reagent (Fe²⁺/H₂O₂), and photocatalysis. The efficacy of these methods is rooted in the powerful, non-selective oxidizing nature of the hydroxyl radical, which can initiate the breakdown of the ether structure.

Research on MTBE, a close structural analog of tert-butyl isopropyl ether, has demonstrated the effectiveness of AOPs. For instance, the UV/H₂O₂ process has been shown to achieve over 99.9% removal of MTBE. researchgate.net In such systems, the photolysis of hydrogen peroxide generates hydroxyl radicals, which then attack the MTBE molecule. The degradation of MTBE in these systems typically follows pseudo-first-order kinetics. researchgate.net

Ozonation, both alone and in combination with hydrogen peroxide or UV light, has also proven effective. The combination of ozone with ultrasonic irradiation has been shown to accelerate the degradation of MTBE by a factor of 1.5 to 3.9, depending on the initial concentration of the contaminant. dss.go.th

Fenton's reagent is another powerful AOP for the destruction of these ethers. Under optimal conditions (e.g., 15 mM H₂O₂, 2 mM Fe²⁺, pH 2.8), a 99% reduction of an initial 1 mM MTBE solution can be achieved within 120 minutes. nih.gov The reaction proceeds through a two-stage process, with an initial rapid degradation driven by the Fe²⁺/H₂O₂ reaction, followed by a slower degradation involving the Fe³⁺/H₂O₂ system. nih.gov

The degradation of branched ethers by AOPs leads to the formation of several intermediate byproducts. Common intermediates identified in the oxidation of MTBE and ETBE include tert-butyl formate (B1220265) (TBF), tert-butyl alcohol (TBA), acetone, and methyl acetate (B1210297). dss.go.thnih.govtandfonline.com The specific distribution of these byproducts can depend on the AOP employed and the reaction conditions. For example, in the ozonation of MTBE and ETBE, tert-butyl formate and tert-butyl acetate are primary respective byproducts, while tert-butyl alcohol is formed from both parent compounds. tandfonline.com

Below is a table summarizing the degradation of MTBE using various AOPs, which can be considered indicative of the potential for this compound remediation.

| AOP System | Contaminant | Key Findings | Primary Byproducts |

| UV/H₂O₂ | MTBE | >99.9% removal achieved; pseudo-first-order kinetics. | tert-Butyl Formate (TBF), tert-Butyl Alcohol (TBA), Acetone, Methyl Acetate. researchgate.net |

| Sonolysis/O₃ | MTBE | Degradation accelerated by a factor of 1.5-3.9 with ozone. | tert-Butyl Formate, tert-Butyl Alcohol, Methyl Acetate, Acetone. dss.go.th |

| Fenton's Reagent | MTBE | 99% reduction within 120 minutes under optimal conditions. | tert-Butyl Formate, tert-Butyl Alcohol, Methyl Acetate, Acetone. nih.gov |

| Ozonation | MTBE / ETBE | ETBE is more readily eliminated than MTBE. | TBF (from MTBE), tert-Butyl Acetate (from ETBE), TBA (from both). tandfonline.com |

Influence of Co-Contaminants on Degradation Kinetics

In real-world contamination scenarios, branched ethers like this compound are rarely present as single pollutants. They are often part of a complex mixture of gasoline components, such as benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX), and other fuel additives. The presence of these co-contaminants can significantly influence the degradation kinetics of the target ether compound.

The effect of co-contaminants can be either inhibitory or synergistic, depending on the degradation mechanism and the specific compounds present. In the context of bioremediation, particularly co-metabolism, the presence of a suitable growth substrate is essential for the degradation of a non-growth-supporting compound like a branched ether.

Co-metabolism is a process where microorganisms, while growing on one compound (the primary substrate), produce enzymes that can fortuitously degrade another compound (the co-metabolite). Studies on MTBE have shown that its biodegradation can be facilitated by the presence of alkanes (C5-C8). nih.gov For example, Pseudomonas sp. DZ13 has been shown to co-metabolically degrade MTBE in the presence of n-pentane, with a higher degradation rate and lower accumulation of the intermediate tert-butyl alcohol (TBA) compared to other alkanes. nih.gov The degradation rate of MTBE in such systems is influenced by the carbon number of the n-alkane growth substrate. nih.gov

Conversely, the presence of other gasoline components can inhibit the degradation of branched ethers. Research on ETBE has shown that its degradation can be slowed or inhibited by the presence of BTEX compounds. researchgate.net In one study, a bacterial consortium that could degrade 47% of added ETBE in four days showed a significant reduction in degradation efficiency, to only 14% over nine days, when BTEX compounds were also present. researchgate.net

In the context of AOPs, co-contaminants can also affect degradation rates. Since AOPs that rely on hydroxyl radicals are non-selective, the presence of other organic compounds will create a competition for these reactive species. Co-contaminants with high reaction rates with hydroxyl radicals can therefore reduce the efficiency of the target ether's degradation. For instance, treating groundwater contaminated with a mixture of MTBE and BTEX using Fenton's reagent resulted in the destruction of all contaminant classes, but the kinetics for each would be influenced by the presence of the others. acs.org

The table below summarizes the observed effects of co-contaminants on the degradation of MTBE and ETBE, providing insight into the potential interactions affecting this compound.

| Degradation Process | Target Ether | Co-Contaminant(s) | Observed Effect |

| Co-metabolic Biodegradation | MTBE | n-Alkanes (C5-C8) | Enhanced degradation of MTBE; degradation rate is dependent on the alkane. nih.gov |

| Biodegradation | ETBE | BTEX | Inhibition of ETBE degradation. researchgate.net |

| Fenton's Reagent (AOP) | MTBE | BTEX, TPH | Successful degradation of all contaminants, but competitive kinetics are expected. acs.org |

Advanced Analytical Methodologies for Detection and Quantification of Tert Butyl Isopropyl Ether

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile organic compounds (VOCs) like tert-butyl isopropyl ether. This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, allowing for the unambiguous identification and quantification of TBIPE even in complex mixtures.

For the analysis of TBIPE in solid and liquid matrices, sample introduction into the GC-MS system is a critical step. Headspace and purge-and-trap are two common, highly effective, and automated sample preparation techniques that facilitate the extraction and concentration of volatile analytes like TBIPE from the sample matrix.

Headspace Sampling: In static headspace sampling (HS), the sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile compounds, including TBIPE, to partition between the sample phase and the gas phase (headspace) above it. chromatographyonline.com A portion of this headspace gas is then injected into the GC-MS for analysis. chromatographyonline.com This technique is particularly advantageous as it prevents non-volatile residues in the sample from contaminating the GC inlet and column. chromatographyonline.com The efficiency of headspace extraction is influenced by factors such as incubation temperature, time, and the sample matrix composition. The addition of salt to aqueous samples can increase the partitioning of TBIPE into the headspace, thereby improving sensitivity.

Purge-and-Trap Sampling: Purge-and-trap (P&T) is another widely used technique for the analysis of VOCs in water and soil. scribd.comclu-in.org In this method, an inert gas is bubbled (purged) through the sample, stripping the volatile TBIPE from the matrix. The purged analytes are then carried in the gas stream to a sorbent trap, where they are concentrated. scribd.com After the purging process, the trap is rapidly heated, and the analytes are desorbed and transferred to the GC-MS for analysis. scribd.comclu-in.org P&T can achieve very low detection limits due to its high concentration efficiency. supelco.com.tw U.S. EPA Method 5030, in conjunction with Method 8260, is a standard protocol that employs purge-and-trap for the analysis of volatile organic compounds, including ethers, in various matrices. osti.gov

Table 1: Typical GC-MS Parameters for Volatile Ether Analysis

| Parameter | Headspace Sampling | Purge-and-Trap Sampling |

|---|---|---|

| Sample Preparation | Sample heated in a sealed vial | Inert gas purged through the sample |

| Concentration | Equilibrium between sample and headspace | Adsorption onto a sorbent trap |

| GC Column | Rtx-VMS, 30 m x 0.25 mm ID, 1.4 µm film thickness restek.com | Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.4 µm df ysi.com |

| Carrier Gas | Helium | Helium |

| Oven Program | Temperature programming from low to high | Temperature programming from low to high |

| Injection Mode | Split/Splitless | Split/Splitless |

| MS Detector | Electron Ionization (EI) | Electron Ionization (EI) |

| Mass Range | Scan mode (e.g., 35-300 amu) ysi.com | Scan mode or Selected Ion Monitoring (SIM) |

The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. For the quantification of TBIPE in complex matrices such as soil, water, or biological fluids, method validation must address several key performance characteristics. semanticscholar.org These typically include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. semanticscholar.orgdphen1.com

Linearity: A linear relationship between the concentration of TBIPE and the instrument response should be established over a defined range. For the analysis of a similar ether, methyl tert-butyl ether (MTBE), in water using headspace solid-phase microextraction (SPME) followed by GC-MS, a linear range of up to 160 µg/L has been reported. ysi.com

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For MTBE in groundwater, P&T-GC-MS methods have achieved LODs ranging from 2.6 to 23 ng/L. supelco.com.tw

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies in spiked matrices. Precision is the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). For MTBE analysis in various water samples, average recoveries have been reported in the range of 101-105%, with an RSD of 4.5% at the 47 ng/L level. ysi.com

Matrix Effects: Complex environmental and research matrices can contain interfering compounds that may enhance or suppress the analytical signal, leading to inaccurate results. The use of an internal standard, such as a deuterated analog of TBIPE, is a common and effective strategy to compensate for matrix effects and variations in extraction efficiency. ysi.com

Table 2: Illustrative Method Validation Data for a Volatile Ether (MTBE) in Water

| Validation Parameter | Reported Value | Analytical Technique | Reference |

|---|---|---|---|

| Linearity (Range) | Up to 160 µg/L | HS-SPME-GC-MS | ysi.com |

| Limit of Detection (LOD) | 6.6 ng/L | HS-SPME-GC-MS | ysi.com |

| Limit of Detection (LOD) | 2.6 - 23 ng/L | P&T-GC-MS | supelco.com.tw |

| Accuracy (Recovery) | 101 - 105% | HS-SPME-GC-MS | ysi.com |

| Precision (RSD) | 4.5% at 47 ng/L | HS-SPME-GC-MS | ysi.com |

Application of Spectroscopic Methods for Structural Elucidation and Reference Standards (e.g., NMR, GC)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) used with appropriate detectors, are indispensable for the structural elucidation of this compound and for the characterization and verification of reference standards. nih.govsigmaaldrich.comspectrochem.inbritiscientific.comthermofisher.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of TBIPE. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum can be used to confirm the connectivity of atoms within the molecule, thus verifying its identity. This is a critical step in the certification of chemical reference standards.

Gas Chromatography (GC): When coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is used to determine the purity of a TBIPE reference standard. thermofisher.in The retention time of the compound under specific chromatographic conditions serves as a characteristic identifier, while the peak area is proportional to its concentration. By analyzing a reference standard, a laboratory can establish a benchmark for the identification and quantification of TBIPE in unknown samples. sigmaaldrich.com The mass spectrum obtained from GC-MS provides a unique fragmentation pattern, often referred to as a "chemical fingerprint," which is highly specific to the compound's structure. nih.govscielo.br

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Information Provided |

|---|---|

| ¹H NMR | Confirms the presence and connectivity of different proton environments (e.g., tert-butyl and isopropyl groups). |

| ¹³C NMR | Confirms the presence of different carbon environments within the molecule. nih.gov |

| Gas Chromatography (GC) | Determines purity and provides a characteristic retention time for identification. |

| Mass Spectrometry (MS) | Provides a unique fragmentation pattern for structural confirmation. nih.gov |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for C-O-C ether linkages and C-H bonds. nih.gov |

Development of Sensitive Detection Methods for Trace Analysis (e.g., SPME-GC/MS)

The detection of trace levels of this compound, particularly in environmental monitoring, requires highly sensitive analytical methods. Solid-phase microextraction (SPME) coupled with GC-MS has emerged as a powerful technique for this purpose. sigmaaldrich.com SPME is a solvent-free sample preparation method that uses a coated fiber to extract and concentrate analytes from a sample. sigmaaldrich.com

In the context of TBIPE analysis, headspace SPME (HS-SPME) is particularly suitable. sigmaaldrich.com The SPME fiber is exposed to the headspace above a liquid or solid sample, where it adsorbs the volatile TBIPE. The fiber is then transferred to the GC injector, where the trapped analyte is thermally desorbed and introduced into the GC-MS system.

The selection of the appropriate SPME fiber coating is crucial for achieving optimal extraction efficiency. supelco.com.twsigmaaldrich.com For volatile compounds like TBIPE, fibers with coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) or polydimethylsiloxane/Carboxen (PDMS/Carboxen) are often employed. sigmaaldrich.com Optimization of extraction parameters, including extraction time, temperature, and sample agitation, is necessary to maximize sensitivity. researchgate.netnih.gov HS-SPME-GC/MS methods have been developed for the trace analysis of similar ethers, achieving detection limits in the low ng/L range. nih.gov

Table 4: SPME Fiber Selection Guide for Volatile Organic Compounds

| Fiber Coating | Target Analytes |

|---|---|

| 100 µm Polydimethylsiloxane (PDMS) | Low molecular weight or volatile compounds. supelco.com.twsigmaaldrich.com |

| 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | More volatile polar analytes. supelco.com.twsigmaaldrich.com |

| 75 µm Polydimethylsiloxane/Carboxen (PDMS/Carboxen) | Trace-level volatiles. sigmaaldrich.com |

| 50/30 µm Divinylbenzene/Carboxen on PDMS | Expanded range of analytes (C3-C20). supelco.com.twsigmaaldrich.com |

Comparative Analysis of Standard Methodologies for Ether Quantification

Several standard methodologies are available for the quantification of ethers like this compound. The choice of method often depends on the sample matrix, the required detection limits, and the available instrumentation. A comparative analysis of these methods is essential for selecting the most appropriate technique for a specific application.

Purge-and-Trap GC-MS (P&T-GC-MS): This is a well-established and robust method, often considered a "gold standard" for the analysis of volatile organic compounds in water. osti.gov It offers excellent sensitivity and is capable of reaching very low detection limits. osti.gov However, the instrumentation can be complex, and the analysis of highly contaminated samples can lead to system contamination and carryover. osti.govamazonaws.com

Headspace GC-MS (HS-GC-MS): This technique is simpler and generally has a higher throughput than P&T-GC-MS. thermofisher.com It is less prone to contamination from non-volatile matrix components. chromatographyonline.com However, it may not achieve the same level of sensitivity as P&T for all analytes, as the concentration factor is typically lower. thermofisher.com

Solid-Phase Microextraction GC-MS (SPME-GC-MS): SPME offers the advantages of being a solvent-free, simple, and often automated technique. osti.gov It can provide excellent sensitivity, comparable to or even better than P&T in some cases, especially when optimized. osti.gov The reusability of the fibers and the potential for matrix effects are important considerations.

Table 5: Comparison of Standard Methodologies for Volatile Ether Quantification

| Methodology | Advantages | Disadvantages | Typical Detection Limits |

|---|---|---|---|

| Purge-and-Trap GC-MS | High sensitivity, well-established method osti.gov | Complex instrumentation, potential for carryover osti.gov | Low ng/L supelco.com.tw |

| Headspace GC-MS | High throughput, less matrix interference chromatographyonline.comthermofisher.com | Generally less sensitive than P&T thermofisher.com | ng/L to µg/L |

| SPME-GC/MS | Solvent-free, simple, high sensitivity osti.gov | Fiber cost and lifetime, potential matrix effects | Low ng/L nih.gov |

| Direct Aqueous Injection GC-MS | Fast, simple usgs.gov | Lower sensitivity, potential for water interference osti.govusgs.gov | µg/L to mg/L |

Theoretical and Computational Chemistry Approaches to Tert Butyl Isopropyl Ether

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of TBIE at the atomic level. These calculations provide a fundamental understanding of the molecule's behavior in chemical reactions.

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. In the context of TBIE, DFT has been utilized to explore the reaction mechanisms of its synthesis, typically the liquid-phase addition of 2-propanol to isobutene.

By mapping the potential energy surface (PES) for a reaction, researchers can identify the lowest energy pathways from reactants to products. These calculations allow for the determination of the geometries of transition states and the calculation of activation energy barriers. For instance, DFT models have been applied to elucidate the reaction mechanism for the synthesis of IPTBE over catalysts, providing insights into the conversion and selectivity of the process. researchgate.net The formation of byproducts in the synthesis of isopropyl tert-butyl ether from isopropyl alcohol and isobutene has also been a subject of study, where understanding the thermodynamics and reaction pathways is critical. ub.edu While detailed PES diagrams for TBIE reactions are specific to proprietary research, the methodology allows for a theoretical screening of catalysts and reaction conditions to maximize yield and minimize unwanted side reactions.

Key Findings from DFT Studies:

Reaction Mechanism: DFT helps confirm the elementary steps involved in the etherification reaction to form TBIE.

Activation Energies: Calculation of energy barriers for different reaction pathways allows prediction of the most favorable routes.

Catalyst Interaction: The interaction of reactants and products with a catalyst surface can be modeled to understand its role in the reaction.

Quantum chemical calculations are instrumental in predicting various spectroscopic and electronic properties of molecules like TBIE before they are measured experimentally, or to help interpret experimental data. These methods can calculate parameters such as:

Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Aiding in structure elucidation.

Electronic Properties: Including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Dipole Moment and Polarization: Which influence intermolecular interactions and solubility.

While specific, comprehensive computational studies detailing these predicted parameters for tert-butyl isopropyl ether are not widely available in peer-reviewed literature, the methodologies are standard in computational chemistry. Such calculations would typically involve geometry optimization of the TBIE molecule followed by frequency and NMR calculations at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set or higher).

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its behavior in the liquid phase and in solution. These simulations model the intermolecular interactions that govern the macroscopic properties of the substance, such as viscosity, density, and solvation characteristics.

An MD simulation would typically involve placing a number of TBIE molecules in a simulation box, sometimes with a solvent like water, and calculating the trajectories of the particles over time based on a force field that describes the inter- and intramolecular forces.

Insights from MD Simulations would include:

Solvation Structure: Determining how solvent molecules, such as water, arrange themselves around a TBIE molecule by calculating radial distribution functions.

Hydrogen Bonding: Analyzing the extent and lifetime of hydrogen bonds between TBIE (as an acceptor) and protic solvents.

Diffusion Coefficients: Predicting how fast TBIE moves within a solution, which is relevant to mass transfer processes.

Thermodynamic Modeling of Phase Equilibria and Process Design

Thermodynamic models are essential for the design and optimization of chemical processes involving this compound, such as its synthesis via reactive distillation or its separation from other components. These models predict the phase behavior of mixtures containing TBIE.

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method used to predict activity coefficients, which are a measure of the non-ideality of a liquid mixture. UNIFAC is highly valuable in process design when experimental data is unavailable. The model assumes that a molecule's properties are the sum of the contributions of its individual functional groups.